molecular formula C9H9NO3 B1590398 Methyl 3-oxo-3-(pyridin-2-YL)propanoate CAS No. 75418-74-5

Methyl 3-oxo-3-(pyridin-2-YL)propanoate

Cat. No. B1590398
CAS RN: 75418-74-5
M. Wt: 179.17 g/mol
InChI Key: INPIXQVBVNGVBU-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is a chemical compound with the CAS Number: 75418-74-5 . It has a molecular weight of 179.18 . The compound is typically stored in a refrigerator and is a yellow to brown liquid .


Synthesis Analysis

The synthesis of “Methyl 3-oxo-3-(pyridin-2-YL)propanoate” can be achieved by adding 1,1’-carbonyldiimidazole to a solution of picolinic acid in tetrahydrofuran . The reaction mixture is stirred under an argon atmosphere at room temperature for 2 hours .


Molecular Structure Analysis

The InChI code for “Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is 1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is a yellow to brown liquid . It has a molecular weight of 179.18 . The compound’s InChI code is 1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3 .

Scientific Research Applications

Chemical Synthesis

“Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is a chemical compound with the molecular formula C9H9NO3 . It is used in the synthesis of various complex molecules in chemical research .

Medicinal Chemistry

This compound is used in medicinal chemistry for the development of new drugs . It is used in the synthesis of novel spiro-fused heterocyclic molecules, which have shown potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, analgesic, and anticancer agents .

Enantioselective Catalytic Methodologies

“Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is used in enantioselective catalytic methodologies . These methodologies are crucial in the synthesis of chiral molecules, which are important in the pharmaceutical industry .

Anti-mycobacterial and Antitubercular Properties

Compounds synthesized using “Methyl 3-oxo-3-(pyridin-2-YL)propanoate” have shown anti-mycobacterial and antitubercular properties . This makes it a valuable compound in the development of new treatments for tuberculosis .

Antidiabetic Properties

“Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is also used in the synthesis of compounds with antidiabetic properties . This opens up potential avenues for the development of new treatments for diabetes .

Drug Development

The compound is used in the early stages of drug development . The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of the synthesized compounds are analyzed to identify the safest and most promising drug candidates .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, and P338 . These codes correspond to specific safety and hazard guidelines for handling and exposure.

properties

IUPAC Name

methyl 3-oxo-3-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPIXQVBVNGVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506392
Record name Methyl 3-oxo-3-(pyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-3-(pyridin-2-YL)propanoate

CAS RN

75418-74-5
Record name Methyl 3-oxo-3-(pyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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